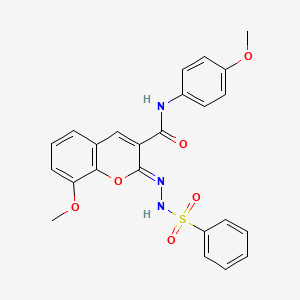![molecular formula C22H27N7O3 B2771128 1,3-dimethyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1797901-31-5](/img/structure/B2771128.png)
1,3-dimethyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1,3-dimethyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are known for their optical applications due to their tunable photophysical properties . They are strategic compounds for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines are synthesized using a simpler and greener synthetic methodology . The synthesis involves a two-step sequence starting from the appropriate methyl ketone . The overall yield of the synthesized compounds is between 67% and 93% .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of the compounds . The dipole moment changes in these compounds were calculated to be between 10.3 and 19.0 D .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are influenced by their molecular structure . They have tunable photophysical properties, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .科学的研究の応用
Anticancer and Anti-inflammatory Properties
Research has shown that derivatives of pyrazolopyrimidines, including compounds structurally related to the specified compound, exhibit potent anticancer and anti-inflammatory activities. A study highlights the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating their potential in therapeutic applications against cancer and inflammatory diseases (Rahmouni et al., 2016).
cGMP Phosphodiesterase Inhibition
Another application involves the inhibition of cyclic GMP phosphodiesterase, a key enzyme in the regulation of intracellular levels of cyclic guanosine monophosphate (cGMP). This enzymatic activity is crucial for various physiological processes, including vasodilation and neurotransmission. Compounds within this chemical class have been evaluated for their ability to specifically inhibit cGMP specific (type V) phosphodiesterase, showcasing their potential in treating hypertension and other cardiovascular conditions (Dumaitre & Dodic, 1996).
Antiviral and Antimicrobial Activities
The structural motif of pyrazolopyrimidines has also been explored for its antiviral and antimicrobial properties. Compounds designed around this core structure have demonstrated promising activities against various microbial pathogens and viruses. This includes the synthesis of pyrazolo[1,5-a]pyrimidine-antipyrine hybrids, which have been tested for their anti-inflammatory and anti-cancer activities, suggesting a broad spectrum of potential pharmacological applications (Kaping et al., 2020).
Supramolecular Chemistry
Furthermore, the pyrazolopyrimidine scaffold serves as a versatile ligand in the construction of supramolecular assemblies. These compounds have been utilized in co-crystallization experiments with crown ethers to create novel hydrogen-bonded supramolecular structures. Such studies contribute to the understanding of molecular interactions and the development of advanced materials with potential applications in nanotechnology and materials science (Fonari et al., 2004).
Positron Emission Tomography (PET) Imaging
Additionally, derivatives of pyrazolopyrimidines have been developed as potential PET ligands for imaging CRF1 receptors, which are implicated in various psychiatric disorders. This application underscores the compound's relevance in neuroscientific research and its potential in developing diagnostic tools for mental health conditions (Kumar et al., 2003).
作用機序
The mechanism of action of pyrazolo[1,5-a]pyrimidines is based on their optical properties . They are used as fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . Their absorption/emission intensities are influenced by the presence of EDGs and EWGs at position 7 on the fused ring .
特性
IUPAC Name |
1,3-dimethyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O3/c1-5-9-28-17(11-16-20(28)26(3)22(32)27(4)21(16)31)19(30)23-8-6-7-15-12-24-18-10-14(2)25-29(18)13-15/h10-13H,5-9H2,1-4H3,(H,23,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAKIPLFOIVUFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCCCC3=CN4C(=CC(=N4)C)N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
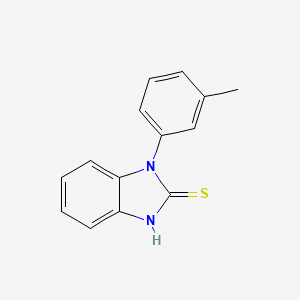
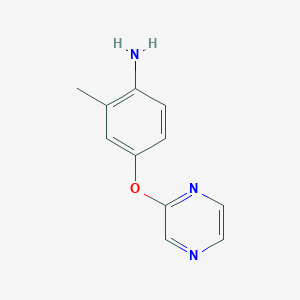
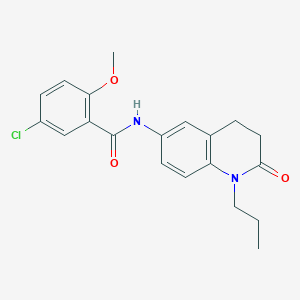
![7-(4-Methoxyphenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2771050.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2771052.png)

![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide](/img/structure/B2771058.png)
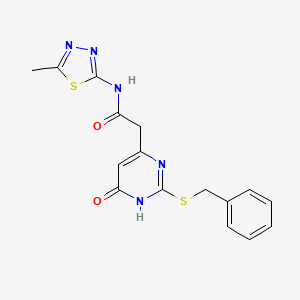
![3-[3-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2771062.png)
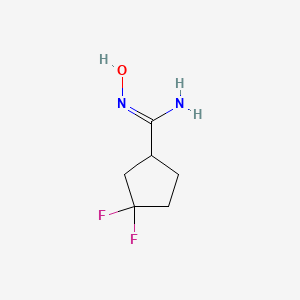
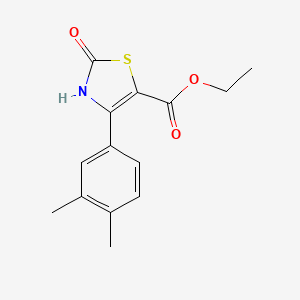

![Ethyl 3-(4-methoxyphenyl)-5-(2-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2771067.png)
